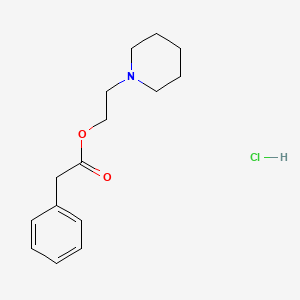
2-(1-piperidinyl)ethyl phenylacetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-piperidinyl)ethyl phenylacetate hydrochloride, also known as PEPA, is a chemical compound that belongs to the family of phenylacetate derivatives. It is a potent and selective agonist for the AMPA receptor, which is a subtype of glutamate receptor. This compound has been widely studied for its potential applications in the field of neuroscience and pharmacology.
Mécanisme D'action
2-(1-piperidinyl)ethyl phenylacetate hydrochloride acts as a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor that mediates fast excitatory neurotransmission in the brain. By binding to a specific site on the receptor, this compound enhances the activity of AMPA receptors, leading to an increase in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on the brain and nervous system. It can enhance long-term potentiation (LTP), a process that underlies learning and memory, and increase the density of AMPA receptors on the cell surface. It can also stimulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in mood regulation and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-piperidinyl)ethyl phenylacetate hydrochloride is a valuable tool for studying the role of AMPA receptors in various physiological and pathological conditions. It can be used to investigate the molecular mechanisms underlying synaptic plasticity, memory formation, and neurodegeneration. However, its use in laboratory experiments is limited by its high cost and potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 2-(1-piperidinyl)ethyl phenylacetate hydrochloride and its derivatives. One area of interest is the development of more potent and selective AMPA receptor modulators that can be used as therapeutic agents for neurological and psychiatric disorders. Another direction is the investigation of the role of AMPA receptors in other physiological processes such as pain perception and addiction. Additionally, the development of new methods for synthesizing and purifying this compound could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
2-(1-piperidinyl)ethyl phenylacetate hydrochloride can be synthesized through a multistep process involving the reaction of phenylacetic acid with piperidine and subsequent purification steps. The final product is obtained as a white crystalline powder with a high degree of purity.
Applications De Recherche Scientifique
2-(1-piperidinyl)ethyl phenylacetate hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, depression, and schizophrenia. It has been shown to enhance cognitive function, improve memory consolidation, and increase synaptic plasticity in animal models.
Propriétés
IUPAC Name |
2-piperidin-1-ylethyl 2-phenylacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c17-15(13-14-7-3-1-4-8-14)18-12-11-16-9-5-2-6-10-16;/h1,3-4,7-8H,2,5-6,9-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRFVIGTRZEWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5138364.png)
![2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5138369.png)

![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)


![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B5138408.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5138410.png)
![4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride](/img/structure/B5138421.png)
![N-benzyl-1-cyclopropyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5138429.png)

![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5138447.png)
